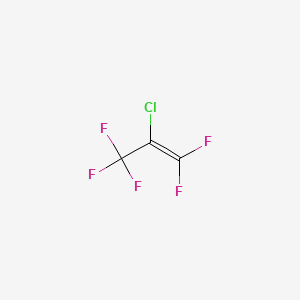

2-Chloropentafluoropropene

描述

Overview of Halogenated Propene Chemistry

Halogenated propenes are a class of organic compounds derived from propene (CH₃CH=CH₂) where one or more hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine). unacademy.comwikipedia.org The presence of both a double bond and halogen atoms imparts unique chemical reactivity to these molecules. wikipedia.org The halogenation of alkenes like propene can result in a variety of products, including vicinal dihalides where halogens add to adjacent carbons across the double bond. masterorganicchemistry.com This process is stereoselective, often proceeding through a cyclic halonium ion intermediate to yield anti-addition products. masterorganicchemistry.com

The reactivity of hydrogens in more complex alkanes like propane (B168953) is not uniform. Propane has both primary and secondary hydrogens, and their substitution rates during halogenation can differ, leading to a mixture of isomeric products. unacademy.comlibretexts.org For instance, the chlorination of propane can produce both 1-chloropropane (B146392) and 2-chloropropane. libretexts.org The specific products and their ratios are influenced by the halogen's reactivity and the reaction conditions. libretexts.org

Historical Context and Evolution of Fluorinated Compound Research

The study of fluorinated compounds has a rich history, beginning long before the element fluorine was isolated. jst.go.jp In the 16th century, Georgius Agricola described the use of fluorspar (calcium fluoride) as a flux in metallurgy. numberanalytics.comwikipedia.org The 18th century saw the discovery of hydrofluoric acid. wikipedia.org A significant breakthrough occurred in 1886 when Henri Moissan successfully isolated elemental fluorine, a highly reactive and toxic element, earning him the Nobel Prize in Chemistry in 1906. numberanalytics.comnih.gov

This achievement opened the door to the field of organofluorine chemistry. numberanalytics.com Early research was challenging due to the extreme reactivity of fluorine. nih.gov A major impetus for the large-scale production of fluorine came during World War II with the Manhattan Project, which required uranium hexafluoride for uranium isotope separation. wikipedia.orgnih.gov Over the past 80 years, industrial organofluorine chemistry has advanced significantly, providing a wide array of materials essential to modern society. jst.go.jp The development of various fluorination methods, such as the Balz-Schiemann reaction and halogen exchange (halex) processes, has enabled the synthesis of a diverse range of fluorinated organic compounds. nih.gov

Rationale and Significance of Investigating 2-Chloropentafluoropropene

This compound (CF₃CCl=CF₂) is a significant compound in the field of fluoro-olefin chemistry. rsc.org Its importance stems from its role as a precursor and intermediate in the synthesis of other valuable fluorinated compounds. rsc.orglookchem.com For instance, it is used in the preparation of perfluoro-2,3-dimethylbut-2-ene. rsc.org The presence of both chlorine and fluorine atoms, along with a double bond, provides multiple reactive sites, allowing for a variety of chemical transformations.

The study of such compounds is crucial for developing new materials with specific properties. Fluorinated compounds often exhibit unique characteristics such as high thermal stability, chemical inertness, and low surface energy. Research into the reactions and properties of this compound contributes to the broader understanding of fluoropolymer chemistry and the development of new functional materials. acs.org The thermolysis of polychlorotrifluoroethylene (PCTFE), for example, can yield 3-chloropentafluoropropene (B1204221), highlighting the relevance of these compounds in the degradation studies of fluoropolymers. acs.org

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃ClF₅ nist.gov |

| Molecular Weight | 166.48 g/mol cymitquimica.com |

| Boiling Point | 5-6°C lookchem.comchemicalbook.com |

| Melting Point | -130°C lookchem.comchemicalbook.com |

| Density | 1.514 g/cm³ lookchem.com |

| CAS Number | 2804-50-4 nist.govchemicalbook.com |

Interdisciplinary Research Landscape and Future Directions

The investigation of compounds like this compound is inherently interdisciplinary, bridging organic synthesis, materials science, and environmental chemistry. aup.nl The synthesis of fluorinated heterocycles from derivatives of chloropentafluoropropenes, for example, has potential applications in pharmaceuticals and agrochemicals. vulcanchem.com

Future research is likely to focus on several key areas. The development of more efficient and environmentally benign synthetic routes for this compound and its derivatives is an ongoing pursuit. vulcanchem.com There is also significant interest in exploring new applications in advanced materials, such as fluoropolymers and ionomers for fuel cell membranes. fluorine1.rursc.org Furthermore, understanding the atmospheric fate and potential environmental impact of such compounds is a critical area of research. vulcanchem.comcopernicus.org The detection of 3-chloropentafluoropropene in the atmosphere, believed to originate from the production and thermal degradation of fluoropolymers, underscores the need for continued monitoring and study of these chemicals. copernicus.org

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1,1,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCHAEAIYHLXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073305 | |

| Record name | 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2804-50-4 | |

| Record name | 2-Chloro-1,1,3,3,3-pentafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2804-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropentafluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROPENTAFLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5PX6V6TRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Chemistry and Mechanistic Investigations of 2 Chloropentafluoropropene

Electrophilic and Nucleophilic Addition Reactions to the C=C Bond

The carbon-carbon double bond is typically an electron-rich region, making many alkenes nucleophilic and prone to attack by electrophiles. libretexts.org In an electrophilic addition reaction, an electrophile attacks the π bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgbyjus.com

However, the reactivity of fluorinated alkenes like 2-chloropentafluoropropene deviates from this pattern. The strong electron-withdrawing effects of the fluorine atoms render the double bond electron-deficient. This reduced electron density deactivates the alkene towards electrophilic attack. Conversely, this electron deficiency makes the C=C bond susceptible to nucleophilic addition, a reaction type not commonly observed in simple, non-halogenated alkenes. dalalinstitute.comdalalinstitute.com Nucleophilic addition involves the attack of a nucleophile on the electrophilic double bond, breaking the π bond and forming two new single bonds. byjus.com The favorability of nucleophilic addition becomes significant when multiple strong electron-withdrawing groups are present, as is the case with perfluorinated and perhalogenated alkenes. dalalinstitute.com

Radical Reaction Pathways

Free radical reactions represent another crucial pathway for the transformation of this compound. These reactions proceed via intermediates with unpaired electrons and typically occur in a chain reaction fashion involving initiation, propagation, and termination steps. libretexts.orgwikipedia.orglumenlearning.com

In atmospheric or controlled chemical environments, the oxidation of halogenated propenes can be initiated by chlorine atoms (Cl•). researchgate.netresearchgate.net This process is a radical chain reaction that begins with the addition of a chlorine radical to the C=C double bond. openstax.org While specific product studies for this compound are not detailed in the provided results, extensive research on its isomer, (E/Z)-1,2,3,3,3-pentafluoropropene ((E/Z)-CF₃CF=CHF), offers significant insight into the expected degradation pathway. nih.govrsc.org

In studies conducted in environmental chambers, the Cl-initiated oxidation of (E/Z)-CF₃CF=CHF at room temperature and atmospheric pressure yielded two primary products: trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and formyl fluoride (HC(O)F). conicet.gov.ar The degradation of the intermediate haloalkoxy radical is the key step leading to these products. nih.gov This suggests that the oxidation of this compound would likely proceed through similar radical intermediates, leading to the cleavage of the carbon-carbon backbone and the formation of halogenated carbonyl compounds.

Product Yields from Cl-Initiated Oxidation of (E/Z)-CF₃CF=CHF conicet.gov.ar

| Product | Molar Yield (%) |

|---|---|

| Trifluoroacetyl fluoride (CF₃C(O)F) | 106 ± 9 |

| Formyl fluoride (HC(O)F) | 100 ± 8 |

Free radical processes are fundamental to the chemistry of fluorinated propenes and other alkenes. google.com These reactions are characterized by three main stages: wikipedia.orglumenlearning.com

Initiation: The process begins with the formation of free radicals, often through the homolytic cleavage of a weak bond by heat or UV radiation. For instance, peroxides can initiate the radical addition of HBr to alkenes. dalalinstitute.com

Propagation: In this stage, a radical reacts with a stable molecule to form a product and a new radical, which continues the chain reaction. lumenlearning.comlibretexts.org This can involve a radical abstracting an atom or adding across a double bond. openstax.org

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. lumenlearning.com

In the context of fluoropropenes, radical addition is a key reaction. The anti-Markovnikov addition of hydrogen bromide to alkenes in the presence of peroxides is a classic example, where the bromine radical adds to the double bond to form the most stable carbon radical intermediate. libretexts.org This principle of forming the most stable intermediate radical governs the regioselectivity of such additions.

Reactions Involving Fluorinated Propene Epoxides (e.g., 3-Chloropentafluoropropene-1,2-oxide)

The epoxidation of fluorinated propenes yields highly reactive oxirane intermediates. An optimized method for preparing 3-chloropentafluoropropene-1,2-oxide involves the epoxidation of 3-chloropentafluoro-1-propene using alkaline peroxide under phase transfer catalysis conditions. researchgate.netresearchgate.net This epoxide serves as a valuable building block for synthesizing more complex molecules, particularly those containing a chlorodifluoromethyl group. researchgate.netresearchgate.net Another reaction pathway for this epoxide involves treatment with antimony pentafluoride, which results in a mixture of fluorinated acetones. fluorine1.ru

3-Chloropentafluoropropene-1,2-oxide readily reacts with bifunctional nucleophiles. globalauthorid.comacs.org These nucleophiles possess two reactive sites, typically nitrogen or oxygen atoms, which can participate in ring-forming reactions. The reaction proceeds via the nucleophilic opening of the strained epoxide ring, followed by an intramolecular reaction of the second nucleophilic group to form a stable heterocyclic ring. researchgate.net Bifunctional nitrogen nucleophiles have been extensively studied in this context. researchgate.netresearchgate.net

The reaction between 3-chloropentafluoropropene-1,2-oxide and various bifunctional nitrogen nucleophiles provides a novel and effective route to a range of heterocyclic compounds. researchgate.netglobalauthorid.com This methodology allows for the synthesis of five-, six-, and seven-membered heterocyclic rings that are substituted with a chlorodifluoromethyl (-CF₂Cl) group. researchgate.netresearchgate.net The ability to introduce this fluorinated moiety is significant in the development of new materials and specialty chemicals.

Heterocycles Synthesized from 3-Chloropentafluoropropene-1,2-oxide researchgate.net

| Reactant Type | Resulting Heterocycle Size | Key Feature |

|---|---|---|

| Bifunctional Nitrogen Nucleophile | Five-membered ring | Contains a pendant chlorodifluoromethyl group |

| Bifunctional Nitrogen Nucleophile | Six-membered ring | Contains a pendant chlorodifluoromethyl group |

| Bifunctional Nitrogen Nucleophile | Seven-membered ring | Contains a pendant chlorodifluoromethyl group |

Formation of Fluorinated Carboxylic Acid Derivatives

The synthesis of fluorinated carboxylic acid derivatives from this compound is not a widely documented direct conversion. However, the principles of organic chemistry allow for postulation of viable synthetic routes, typically involving the hydrolysis of an intermediate derivative. Carboxylic acid derivatives such as acyl halides, anhydrides, esters, and amides can all be hydrolyzed to yield a carboxylic acid. sydney.edu.aupressbooks.pubyoutube.com The ease of this hydrolysis varies significantly, with acyl chlorides reacting readily with water, while amides may require prolonged heating with an acid or base catalyst. sydney.edu.aupressbooks.pub

Generally, the conversion of a stable fluoroalkene like this compound to a carboxylic acid would involve intermediate steps. One potential pathway could be the initial conversion of the alkene to a functional group that is more readily hydrolyzed. For example, if this compound were converted to a corresponding nitrile, the nitrile could then undergo hydrolysis, typically under acidic or basic conditions with heating, to form a carboxylic acid. savemyexams.com Another possibility involves the oxidation of a derivative. For instance, if the alkene is first converted to a primary alcohol, this alcohol could then be oxidized to a carboxylic acid. uomustansiriyah.edu.iq

This reactivity is central to understanding how derivatives formed from this compound might be converted to the corresponding carboxylic acid.

Table 1: General Conditions for Hydrolysis of Carboxylic Acid Derivatives

| Derivative | Reagent(s) | Conditions | General Reactivity |

|---|---|---|---|

| Acyl Chloride | Water | Room Temperature | Vigorous reaction physicsandmathstutor.com |

| Acid Anhydride | Water | Often requires gentle warming | Reactive, but less so than acyl chlorides pressbooks.pub |

| Ester | Water with Acid or Base Catalyst | Heating (reflux) required | Slower than anhydrides; reversible in acid physicsandmathstutor.com |

| Amide | Water with Acid or Base Catalyst | Prolonged heating required | Generally the least reactive derivative sydney.edu.aulibretexts.org |

While specific examples starting from this compound are scarce in the literature, these fundamental reactions provide the framework for achieving such a transformation. organic-chemistry.orgresearchgate.netbeilstein-journals.org

Thermal and Photochemical Degradation Pathways

The environmental fate of this compound is dictated by its susceptibility to thermal and photochemical degradation. These processes break the molecule down into various smaller compounds.

Thermal Degradation Halogenated propenes can decompose under thermal stress. For instance, studies on the thermal decomposition of 2-chloropropene (B1346963) show that it breaks down to form propyne (B1212725) and allene. nist.gov While specific high-temperature pyrolysis studies on this compound are not readily available, the thermal degradation of related fluoropolymers like polychlorotrifluoroethene (PCTFE) is known to produce a range of smaller halogenated molecules, including the isomer 3-chloropentafluoropropene (B1204221). copernicus.org It is plausible that this compound could be a minor product in the thermal decomposition of certain fluoropolymers.

Upon intense heating, such as in a fire, fluorinated compounds like 1-chloropentafluoropropene are known to generate toxic and corrosive gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride. synquestlabs.com The combustion of perfluorocarboxylic acids (PFCAs), for example, yields products like carbonyl fluoride (COF2) at lower temperatures. vulcanchem.comnih.gov

Photochemical Degradation As a chlorofluorocarbon (CFC), this compound is expected to be relatively inert in the troposphere but susceptible to photolysis by ultraviolet (UV) radiation in the stratosphere. iosrjen.org This process involves the breaking of the carbon-chlorine bond, which is typically the weakest link in the molecule.

The key steps in stratospheric photochemical degradation are:

Photolysis: The molecule absorbs high-energy UV photons, leading to the cleavage of the C-Cl bond and the formation of a chlorine radical (Cl•). CF₃-CCl=CF₂ + hv → CF₃-C•=CF₂ + Cl•

Ozone Depletion: The liberated chlorine radical can then catalytically destroy ozone molecules. iosrjen.orgresearchgate.net

In the troposphere, the degradation of hydrochlorofluorocarbons (HCFCs) and hydrofluoro-olefins (HFOs) is primarily initiated by reaction with hydroxyl radicals (•OH). iosrjen.orgfluorocarbons.org It is therefore likely that this compound can also be degraded in the troposphere via this pathway, although its atmospheric lifetime would determine the extent to which this process occurs compared to stratospheric photolysis. Atmospheric observations have detected related compounds like 3-chloropentafluoropropene, which are noted to have short atmospheric lifetimes due to their reactivity. copernicus.org

Comparative Reactivity Studies with Other Halogenated Propenes

The reactivity of this compound is shaped by the competing influences of its C=C double bond and its C-Cl single bond, both of which are heavily affected by the presence of five electron-withdrawing fluorine atoms.

Nucleophilic Substitution at the C-Cl Bond The carbon atom bonded to the chlorine is a potential site for nucleophilic attack. In halogenoalkanes, this reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism. ibchem.comchemguide.co.uk However, this compound is a vinylic halide, where the chlorine is attached directly to a double-bonded carbon. Vinylic halides are generally very unreactive towards nucleophilic substitution compared to their saturated alkyl halide counterparts. The presence of the electron-rich double bond and the increased strength of the C-Cl bond (due to the sp² hybridization of the carbon) make substitution difficult.

When compared to a non-fluorinated analogue like 2-chloropropene, the reactivity is further modified. The powerful electron-withdrawing effect of the five fluorine atoms would decrease the electron density at the C-Cl bond, potentially making the carbon more susceptible to nucleophilic attack than in the non-fluorinated version. However, this effect is complex and vinylic substitution remains a challenging reaction.

Additions to the C=C Double Bond Alkenes typically undergo electrophilic addition reactions, where an electrophile attacks the electron-rich double bond. libretexts.orgbyjus.com However, the reactivity of the double bond in this compound is severely diminished. The strong inductive effect of the fluorine atoms pulls electron density away from the C=C bond, deactivating it towards attack by electrophiles.

Therefore, compared to propene or 2-chloropropene, this compound is significantly less reactive in electrophilic additions. libretexts.orgfiveable.mesavemyexams.com Its reactivity profile is more similar to that of other perfluoroalkenes like perfluoropropene (PFP, CF₃CF=CF₂) and chlorotrifluoroethene (CTFE, CClF=CF₂). These highly fluorinated alkenes are known to be susceptible to nucleophilic addition, a reaction pathway that is uncommon for typical alkenes. The electron-poor nature of the double bond allows it to be attacked by nucleophiles.

A comparative study of the reaction of PFP and CTFE with thiols showed that they undergo nucleophilic addition and/or substitution reactions. researchgate.net It is expected that this compound would exhibit similar behavior, reacting with strong nucleophiles at the double bond.

Table 2: Comparative Reactivity Summary

| Compound | Reactivity towards Electrophiles (e.g., HBr) | Reactivity towards Nucleophiles (e.g., RO⁻, RS⁻) |

|---|---|---|

| Propene (CH₃CH=CH₂) | High | Low (no reaction at double bond) |

| 2-Chloropropene (CH₃CCl=CH₂) | Moderate | Low (substitution is slow) |

| This compound (CF₃CCl=CF₂) | Very Low (deactivated) | Moderate (susceptible to nucleophilic attack at the double bond) |

| Perfluoropropene (CF₃CF=CF₂) | Very Low (deactivated) | Moderate (undergoes nucleophilic addition/substitution) researchgate.net |

Polymerization Studies and Advanced Fluoropolymer Systems

2-Chloropentafluoropropene as a Monomer in Fluoropolymer Synthesis

This compound (CF₃CCl=CF₂) is a fluorinated alkene that has been identified as a monomer for the creation of fluoropolymers. researchgate.net Its structure, featuring a chlorine atom and a trifluoromethyl group attached to the double bond, imparts specific reactivity and properties to the resulting polymers. It is suitable for incorporation into fluoropolymer chains through various polymerization techniques. nih.govnih.gov

Homo- and Copolymerization Techniques

While the homopolymerization of this compound has been mentioned in the literature, detailed studies on the specific techniques and reaction conditions are not extensively documented in publicly available research. kpi.ua The primary method for polymerizing fluorinated alkenes is through aqueous emulsion polymerization, a technique well-suited for controlling the reaction of gaseous monomers and managing the heat of polymerization. researchgate.net This process typically involves dispersing the monomer in water with the aid of a surfactant and initiating the polymerization with a suitable radical initiator. researchgate.net

Radical Polymerization Mechanisms and Kinetics

The polymerization of this compound typically proceeds via a free-radical mechanism. researchgate.netfujifilm.com The process involves the standard steps of initiation, propagation, and termination. fiveable.mebyjus.com The initiation step involves the generation of free radicals from an initiator molecule, which then add to the carbon-carbon double bond of the 2-CPFP monomer to create a new radical species. researchgate.net This new radical then propagates by adding to subsequent monomer molecules.

Detailed kinetic studies, including the determination of propagation and termination rate constants for the radical polymerization of this compound, are not extensively reported. The kinetics of radical polymerization are complex and can be influenced by various factors, including the nature of the monomer, the initiator, the solvent, and the reaction temperature. fiveable.me

Initiation Systems (e.g., Fluorinated Sulfinate/Oxidizing Agent)

A notable initiation system for the polymerization of fluorinated monomers, including potentially this compound, involves the use of a fluorinated sulfinate in combination with a water-soluble oxidizing agent. Current time information in Bangalore, IN. This system is particularly effective in aqueous emulsion polymerization. researchgate.net

The mechanism is believed to involve the oxidation of the fluoroaliphatic-radical containing sulfinate (e.g., CₙF₂ₙ₊₁SO₂Na) by an oxidizing agent like ammonium (B1175870) persulfate. Current time information in Bangalore, IN. This reaction generates a sulfonyl radical, which is thought to eliminate sulfur dioxide (SO₂) to form a highly reactive fluorinated radical (R_f•). This fluorinated radical then initiates the polymerization of the monomer. Current time information in Bangalore, IN. The use of such systems can lead to the formation of fluoropolymers with thermally stable fluoroaliphatic end groups. Current time information in Bangalore, IN.

Table 1: Example of a Fluorinated Sulfinate Initiator System

| Initiator Component | Chemical Formula/Name | Role |

| Fluorinated Sulfinate | C₈F₁₇SO₂Na | Precursor to the initiating radical |

| Oxidizing Agent | Ammonium Persulfate ((NH₄)₂S₂O₈) | Oxidizes the sulfinate to a sulfonyl radical |

Controlled Polymerization Strategies (e.g., RAFT, ATRP, NMP)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer molecular weight, architecture, and functionality. nih.govadvancedsciencenews.com While these methods have been successfully applied to a variety of fluorinated monomers, their specific application to this compound is not well-documented in the scientific literature. researchgate.netresearchgate.netacs.org

The synthesis of fluorinated block copolymers using techniques like ATRP has been reported for other fluorinated methacrylates, where a macroinitiator is used to initiate the polymerization of the fluorinated monomer. kpi.ua However, the applicability of these specific controlled polymerization methods to the highly reactive and sterically hindered this compound molecule remains an area for further investigation. google.com

Cationic Polymerization in Fluorinated Systems

Cationic polymerization is a chain-growth polymerization method initiated by a cationic species. kpi.ua This method is typically effective for alkenes with electron-donating substituents that can stabilize the resulting carbocation. acs.org While cationic polymerization has been explored for some halogenated compounds, there is no specific information available in the searched literature regarding the cationic polymerization of this compound. rsc.orgresearchgate.netrsc.org The presence of electron-withdrawing fluorine atoms and the chlorine atom in 2-CPFP may pose challenges for traditional cationic polymerization mechanisms.

Advanced Polymer Architectures and Manufacturing

The synthesis of advanced polymer architectures, such as block copolymers, graft copolymers, and star polymers, relies heavily on controlled polymerization techniques. cambridge.org While the synthesis of fluorinated block copolymers has been achieved using methods like anionic polymerization and ATRP for other fluorinated monomers, there are no specific examples of such architectures being constructed using this compound. researchgate.netnih.govcambridge.org

Information regarding the industrial-scale manufacturing processes specifically for polymers derived from this compound is not detailed in the available literature. General manufacturing processes for fluoropolymers like polychlorotrifluoroethylene (PCTFE) involve polymerization followed by processing techniques such as extrusion and molding. researchgate.netmachiningptfe.comepa.gov Similar processes would likely be applicable to polymers containing 2-CPFP.

Fabrication of Microscale Polymeric Devices

The fabrication of microscale devices for biomedical and other applications is a rapidly advancing field. nih.govnih.govmdpi.com Techniques such as photolithography, 3D printing, and soft lithography are employed to create complex microstructures from various polymeric materials. researchgate.netrsc.org Materials like polydimethylsiloxane (B3030410) (PDMS) and poly(methyl methacrylate) (PMMA) are commonly used due to their processability and biocompatibility. researchgate.net

Fluoropolymers, in general, are noted for their chemical inertness and stability, which could be advantageous for microdevice fabrication. However, specific studies on the use of poly(this compound) for creating microscale devices are not found in the reviewed literature. The development of such devices would require detailed knowledge of the polymer's processing properties, which is currently lacking.

Environmental Chemistry and Atmospheric Fate Research of Chloropentafluoropropenes

Atmospheric Detection and Monitoring Methodologies

The detection and monitoring of 2-chloropentafluoropropene (2-CPFP) in the atmosphere rely on sophisticated analytical techniques capable of identifying and quantifying trace concentrations of volatile organic compounds. The primary method employed involves gas chromatography coupled with sensitive detectors.

The first atmospheric observations of this compound have been successfully achieved using a combination of Gas Chromatography with Electron Capture and Mass Spectrometric detection (GC-ECD-MS). d-nb.inforesearchgate.netcopernicus.org This powerful analytical setup is essential for identifying and quantifying trace gases in complex atmospheric samples. d-nb.info

The process typically begins with the collection of air samples, often in stainless steel or silanized stainless steel canisters. copernicus.org To concentrate the target compounds, a specific volume of air, such as 500 ml or 1 liter, undergoes cryogenic pre-concentration on porous glass beads using liquid nitrogen. copernicus.org Following concentration, the sample is introduced into a gas chromatograph for separation. A common setup involves a Siemens Si1 Gas Chromatograph with a micro packed PorasilC/n-Octane column and a temperature program ranging from -40°C to 120°C. copernicus.org

For detection, the column effluent is split and directed simultaneously to two detectors: an Electron Capture Detector (ECD) and a Mass Spectrometer (MS). d-nb.info The ECD is highly sensitive to halogenated compounds like 2-CPFP, making it an excellent tool for initial detection. d-nb.infocopernicus.org The mass spectrometer, often a quadruple MS like the Agilent MSD 5975, is typically run in electron impact selected ion monitoring (EI-SIM) mode to achieve low detection limits, often below 1 part per trillion (ppt) for many halocarbons. d-nb.infocopernicus.org The combination of retention time from the GC and the mass spectrum from the MS allows for the definitive identification of the compound. d-nb.info The mass spectrum from an air sample taken at the Taunus Observatory, for instance, helped to identify 3-chloropentafluoropropene (B1204221) after subtracting the background spectrum. copernicus.org

Table 1: Instrumentation for this compound Atmospheric Detection

| Instrument/Component | Description/Specification | Reference |

|---|---|---|

| Gas Chromatograph | Siemens Si1 | copernicus.org |

| Column | Micro packed PorasilC/n-Octane | copernicus.org |

| Detectors | Siemens Electron Capture Detector (ECD) & Agilent Quadrupole Mass Spectrometer (MSD 5975) | d-nb.infocopernicus.org |

| Sample Pre-concentration | Cryogenic concentration on porous glass beads with liquid nitrogen | copernicus.org |

| MS Operation Mode | Electron Impact Selected Ion Monitoring (EI-SIM) | copernicus.org |

Atmospheric observation campaigns have been crucial in detecting the presence of this compound in the environment. d-nb.inforesearchgate.netcopernicus.org Air samples collected during these campaigns, such as those at the Taunus Observatory near Frankfurt, Germany, and the Jungfraujoch High Altitude Research Station in Switzerland, have provided the first evidence of this compound in the atmosphere. d-nb.inforesearchgate.netcopernicus.org

During one such campaign on October 2, 2007, at the Taunus Observatory, an air sample analysis revealed a plume containing unusually high concentrations of several unidentified halocarbons, including 3-chloropentafluoropropene. researchgate.netcopernicus.orgresearchgate.net This particular event suggested a local source, as the atmospheric lifetimes of such compounds are expected to be relatively short. d-nb.inforesearchgate.netcopernicus.org The source is suspected to be related to the production and thermal degradation of fluoropolymers like polychlorotrifluoroethene (PCTFE). d-nb.inforesearchgate.netcopernicus.org

In addition to these high-concentration plumes, the compound has also been detected in air masses that are representative of background atmospheric conditions, albeit at much lower concentrations. d-nb.infocopernicus.org Data analysis from these campaigns involves comparing chromatograms of polluted air samples with those of "normal," unpolluted air to identify additional peaks. researchgate.netcopernicus.orgresearchgate.net The identification of 3-chloropentafluoropropene was confirmed by its retention time of 11.1 minutes in the specific GC system used and its mass spectrum. researchgate.netcopernicus.orgresearchgate.net However, a quantitative calibration for this species was not initially available, leading researchers to use relative sensitivity methods to estimate the observed atmospheric abundances. d-nb.inforesearchgate.netcopernicus.org

Atmospheric Lifetime and Degradation Processes

The atmospheric lifetime of this compound is a critical factor in determining its potential environmental impact. Due to the presence of a carbon-carbon double bond, it is expected to have a relatively short atmospheric lifetime. d-nb.inforesearchgate.netcopernicus.org This short lifetime is primarily governed by its reactions with atmospheric oxidants.

The primary degradation pathway for unsaturated halogenated hydrocarbons like this compound in the troposphere is through reactions with hydroxyl (OH) radicals, chlorine (Cl) atoms, and ozone (O₃). The presence of the double bond makes the molecule susceptible to attack by these oxidants. cswab.org

While specific, experimentally determined rate coefficients for the reaction of this compound with all major atmospheric oxidants are not widely available in the literature, its reactivity can be inferred from similar compounds. For instance, the reaction kinetics of chloropentafluoropropene with OH radicals are expected to be similar to those of hexafluoropropene (B89477) (HFP). cswab.org Studies on other fluoroalkenes provide insight into the potential reaction rates. For example, the rate coefficient for the reaction of a similar compound, 3,3,3-trifluoro-2-(trifluoromethyl)-1-propene, with OH radicals was determined to be (7.82 ± 0.55) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. rsc.org The reaction with Cl atoms is typically much faster, with a rate coefficient for the same compound of (3.45 ± 0.24) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, while the reaction with ozone is significantly slower, with an upper limit of k₃ < 9.0 × 10⁻²² cm³ molecule⁻¹ s⁻¹. rsc.org The reaction with OH radicals is considered the main atmospheric fate for many hydrofluoroolefins. researchgate.net

The atmospheric lifetime (τ) of this compound can be estimated based on these reaction rates. The lifetime with respect to reaction with OH radicals is calculated as τ_OH = 1 / (k_OH [OH]), where [OH] is the average global tropospheric concentration of OH radicals. Given the expected reactivity, the atmospheric lifetime of this compound is anticipated to be on the order of days to weeks. rsc.orgresearchgate.net

**Table 2: Reaction Rate Coefficients for a Structurally Similar Fluoroalkene***

| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH Radicals | (7.82 ± 0.55) × 10⁻¹³ | rsc.org |

| Cl Atoms | (3.45 ± 0.24) × 10⁻¹¹ | rsc.org |

| Ozone (O₃) | < 9.0 × 10⁻²² | rsc.org |

*Data for 3,3,3-trifluoro-2-(trifluoromethyl)-1-propene, provided for comparative purposes.

The atmospheric oxidation of this compound leads to the formation of various degradation products. The initial reaction with OH radicals or Cl atoms likely proceeds via addition to the double bond, forming a halogenated haloalkoxy radical. This radical can then undergo further reactions, including C-C bond scission or Cl atom elimination.

The degradation of similar hydrofluoroolefins results in the formation of compounds such as trifluoroacetyl fluoride (B91410), formyl chloride, formyl fluoride, and formaldehyde. sci-hub.se For this compound, the degradation is expected to produce chlorodifluoroacetic acid (CDFA) among other products. cswab.org

A significant area of research is the potential for fluorinated compounds to degrade into perfluorocarboxylic acids (PFCAs), which are highly persistent in the environment. d-nb.info The atmospheric degradation of this compound is a potential source of chlorodifluoroacetic acid (CDFA), a type of halogenated acetic acid. cswab.org

The proposed mechanism for the formation of CDFA from the atmospheric oxidation of this compound (CF₃CF=CCl₂) likely involves the following steps:

OH Radical Addition: The OH radical adds to the carbon-carbon double bond. The addition is more likely to occur at the carbon atom with the chlorine atom due to electronic effects.

Reaction with Oxygen: The resulting radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.

Radical Reactions: This peroxy radical can then react with other atmospheric radicals (e.g., NO, HO₂) or undergo self-reaction.

Formation of a Haloalkoxy Radical: These reactions lead to the formation of a haloalkoxy radical (e.g., CF₃CF(O•)CCl₂OH).

Decomposition: This unstable alkoxy radical can then decompose. C-C bond cleavage is a likely pathway, which would lead to the formation of smaller, oxidized fragments. One of the key fragments expected from the CCl₂OH end of the molecule is phosgene (B1210022) (COCl₂), while the CF₃CF(O•) fragment would likely lead to the formation of trifluoroacetyl fluoride (CF₃C(O)F).

Hydrolysis: Trifluoroacetyl fluoride can then be hydrolyzed in atmospheric water droplets to form trifluoroacetic acid (TFA). Similarly, other chlorinated and fluorinated carbonyl compounds formed during the degradation process can hydrolyze to form the corresponding carboxylic acids, including CDFA.

The thermolysis of fluoropolymers, a suspected source of this compound, has been shown to produce PFCAs, further strengthening the link between the parent compound and these persistent degradation products. cswab.orgnih.gov

Identification and Quantification of Atmospheric Degradation Products

Haloacetic Acid Detection

The atmospheric degradation of this compound (2-CPFP) is a source of haloacetic acids, which are compounds of environmental concern. Research indicates that the reaction of 2-CPFP with hydroxyl (OH) radicals in the troposphere is expected to produce chlorodifluoroacetic acid (CDFA). toxicdocs.org This degradation pathway is analogous to that of hexafluoropropene (HFP), which is known to produce trifluoroacetic acid (TFA). toxicdocs.org

Haloacetic acids are highly soluble in water and can be detected in various water sources. scienceasia.orgmtpleasantny.gov Their detection and quantification are typically performed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) following a derivatization step to make the acids suitable for GC analysis. scienceasia.org Other methods include direct aqueous injection into a liquid chromatograph with a triple quadrupole mass spectrometer (LC/QQQ). researchgate.net

The table below summarizes common haloacetic acids and the methods used for their detection. While direct detection of CDFA from 2-CPFP degradation in atmospheric samples is complex, the presence of related haloacetic acids in environmental samples is well-documented.

Table 1: Common Haloacetic Acids and Detection Methods

| Haloacetic Acid | Common Abbreviation | Typical Detection Method |

|---|---|---|

| Monochloroacetic Acid | MCAA | GC-MS, LC-MS/MS |

| Dichloroacetic Acid | DCAA | GC-MS, LC-MS/MS |

| Trichloroacetic Acid | TCAA | GC-MS, LC-MS/MS |

| Monobromoacetic Acid | MBAA | GC-MS, LC-MS/MS |

| Dibromoacetic Acid | DBAA | GC-MS, LC-MS/MS |

| Chlorodifluoroacetic Acid | CDFA | Inferred from precursor degradation |

Implications for Stratospheric and Tropospheric Ozone Depletion

As a chlorofluorocarbon (CFC), this compound has implications for both stratospheric and tropospheric ozone. d-nb.infocopernicus.org The presence of chlorine in its molecular structure means that upon degradation in the atmosphere, it can release chlorine atoms, which catalytically destroy ozone. wikipedia.org

Table 2: Ozone Depletion Potential of Selected Chlorofluorocarbons

| Compound | ODP |

|---|---|

| CFC-11 (Trichlorofluoromethane) | 1.0 |

| CFC-12 (Dichlorodifluoromethane) | 1.0 |

| CFC-113 (Trichlorotrifluoroethane) | 0.8 |

| CFC-114 (Dichlorotetrafluoroethane) | 1.0 |

| CFC-115 (Chloropentafluoroethane) | 0.6 |

| This compound | Not available |

Source: GOV.UK, 2019 www.gov.uk

In the troposphere, the degradation of 2-CPFP can contribute to the formation of other pollutants, including the aforementioned haloacetic acids. toxicdocs.org

Contribution to Global Warming Potential (GWP) and Climate Impact

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1. ghgprotocol.org For a compound to have a significant GWP, it must have a sufficiently long atmospheric lifetime to accumulate in the atmosphere.

Table 3: Global Warming Potential (100-year time horizon) of Selected Fluorinated Compounds

| Compound | GWP (100-year) |

|---|---|

| Carbon Dioxide (CO2) | 1 |

| Methane (CH4) | 28 |

| Nitrous Oxide (N2O) | 265 |

| HFC-23 (Trifluoromethane) | 14,800 |

| HFC-134a (1,1,1,2-Tetrafluoroethane) | 1,430 |

| This compound | Not available |

Source: GHG Protocol, 2014 ghgprotocol.org

Sources of Atmospheric Emissions (e.g., Industrial Production, Fluoropolymer Degradation)

The primary identified source of atmospheric this compound is the thermal degradation of fluoropolymers, specifically polychlorotrifluoroethene (PCTFE). d-nb.infoacs.org Studies have shown that the thermal decomposition of PCTFE and its copolymers can produce the monomer chlorotrifluoroethene as the major product, with this compound being formed in trace amounts. d-nb.infoacs.org It is suggested that high abundances of 2-CPFP observed in some atmospheric samples could be generated by the thermal degradation of a fluoropolymer blend. d-nb.info

Industrial processes involving the production of fluorinated chemicals are also potential sources of emissions. epa.gov These emissions can occur from various points in the manufacturing process, including process vents, equipment leaks, and container filling. epa.gov While not specifically detailed for 2-CPFP, the production of other fluorinated gases is known to result in emissions of by-products and unreacted feedstocks. epa.gov

Environmental Transport and Fate Modeling (e.g., Aquatic Fate)

The environmental transport and fate of a chemical are governed by its physical and chemical properties and the characteristics of the receiving environment. wisconsin.edu For this compound, its relatively short atmospheric lifetime is a key factor in its environmental transport. d-nb.infocopernicus.org This short lifetime means that it is likely to be degraded relatively close to its emission sources and is less likely to be transported over long distances in the atmosphere. copernicus.org

Environmental fate models can be used to predict the distribution and transformation of chemicals in the environment. wisconsin.edu For short-lived halogenated alkenes like 2-CPFP, these models would focus on their rapid degradation in the troposphere, primarily through reactions with OH radicals. toxicdocs.orgrsc.org

The aquatic fate of this compound itself is likely limited due to its expected rapid atmospheric degradation. However, its degradation products, such as chlorodifluoroacetic acid (CDFA), are of concern for the aquatic environment. toxicdocs.org Haloacetic acids are highly soluble in water and can persist in aquatic systems. scienceasia.orgcabidigitallibrary.org The environmental fate of these degradation products would then be governed by processes such as hydrolysis and biodegradation. researchgate.netcabidigitallibrary.org

Modeling the aquatic fate of these degradation products would involve considering their partitioning between water and sediment, their potential for bioaccumulation, and their degradation rates in aquatic environments. wisconsin.edu

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules. For fluorinated compounds like 2-Chloropentafluoropropene, ¹⁹F NMR is particularly powerful.

¹⁹F NMR for Fluorinated Compounds

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis. thermofisher.com The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the trifluoromethyl (-CF₃) group and the two geminal fluorine atoms of the difluorovinylidene (=CF₂) group due to their different chemical environments.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the functional groups. thermofisher.comucsb.edu For this compound, the -CF₃ group and the =CF₂ group will resonate at characteristic chemical shifts. Furthermore, spin-spin coupling between the non-equivalent fluorine nuclei will result in splitting of these signals, providing crucial connectivity information. The coupling constants (J-values) in ¹⁹F NMR are often larger than those in ¹H NMR and can occur over several bonds, aiding in the structural assignment. thermofisher.com

Table 1: Expected ¹⁹F NMR Data for this compound

| Group | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity |

| -CF₃ | -70 to -60 | Quartet |

| =CF₂ (F_cis to Cl) | Variable | Doublet of quartets |

| =CF₂ (F_trans to Cl) | Variable | Doublet of quartets |

Multidimensional NMR Techniques

To further resolve complex spectra and unambiguously assign signals, multidimensional NMR techniques are employed. For this compound, a two-dimensional ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) experiment would be highly informative. This technique reveals correlations between fluorine nuclei that are coupled to each other, helping to confirm the connectivity between the -CF₃ and =CF₂ groups.

Other multidimensional techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be used to correlate the fluorine nuclei with the carbon-13 nuclei, providing a complete picture of the molecular skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For this compound, characteristic vibrational frequencies are expected for the C=C double bond, C-F bonds, and the C-Cl bond. The C=C stretching vibration in fluorinated alkenes typically appears in the region of 1650-1750 cm⁻¹. The C-F stretching vibrations are usually strong and appear in a broad range from 1000 to 1400 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹. nist.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=C Stretch | 1650 - 1750 |

| C-F Stretch (-CF₃) | ~1200 - 1400 (asymmetric), ~1100 (symmetric) |

| C-F Stretch (=CF₂) | ~1100 - 1300 |

| C-Cl Stretch | 600 - 800 |

Note: The exact frequencies would need to be determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy for Product Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying organic compounds and monitoring chemical reactions. In the context of this compound, FTIR can be used to confirm the presence of the key functional groups. For instance, in a synthesis reaction, the appearance of the characteristic C=C and C-F stretching bands would indicate the formation of the desired product. FTIR is also a valuable tool for identifying byproducts or degradation products in a sample.

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface by several orders of magnitude. This makes SERS particularly useful for the detection of trace amounts of analytes. While specific SERS studies on this compound are not widely reported, the technique has been successfully applied to the analysis of other halogenated organic compounds. SERS could potentially be used for the environmental monitoring of this compound or for studying its interactions at surfaces.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

For this compound (C₃ClF₅), the molecular weight is approximately 166 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1. chemguide.co.uk

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is dictated by the relative bond strengths within the molecule. Common fragmentation pathways for halogenated alkenes include the loss of a halogen atom or a trifluoromethyl group.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion |

| 166/168 | [C₃F₅Cl]⁺ (Molecular ion) |

| 131 | [C₃F₅]⁺ |

| 97 | [C₂F₃Cl]⁺ |

| 69 | [CF₃]⁺ |

Source: Based on the mass spectrum from the NIST WebBook for this compound.

The analysis of the mass spectrum, including the isotopic distribution and the fragmentation pattern, provides strong evidence for the molecular formula and structure of this compound.

Electron Ionization MS (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a reproducible mass spectrum, which serves as a molecular fingerprint. In this method, high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•), which is often unstable and undergoes extensive fragmentation. chemguide.co.uklibretexts.org

For this compound (C₃ClF₅), the molecular ion is observed as a doublet due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.orgyoutube.comsavemyexams.com This results in two distinct peaks in the mass spectrum at m/z 166 (containing ³⁵Cl) and m/z 168 (containing ³⁷Cl), with an approximate intensity ratio of 3:1. libretexts.orgyoutube.comsavemyexams.com

The fragmentation pattern is dictated by the cleavage of the weakest bonds within the molecular ion. Common fragmentation pathways for halogenated compounds include the loss of a halogen atom or cleavage of carbon-carbon bonds. researchgate.net For this compound, significant fragments result from the loss of a chlorine atom ([M-Cl]⁺) and the cleavage of the C-C bond to release the stable trifluoromethyl cation ([CF₃]⁺). nih.gov The major fragments observed in the EI-MS spectrum are detailed in the table below. nih.gov

Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of this compound Data sourced from NIST Mass Spectrometry Data Center nih.gov

| Mass-to-Charge Ratio (m/z) | Plausible Ion Fragment | Notes |

|---|---|---|

| 168 | [C₃³⁷ClF₅]⁺• | Molecular ion with ³⁷Cl isotope |

| 166 | [C₃³⁵ClF₅]⁺• | Molecular ion with ³⁵Cl isotope |

| 147 | [C₃F₄Cl]⁺ | Loss of a fluorine atom ([M-F]⁺) |

| 131 | [C₃F₅]⁺ | Loss of a chlorine atom ([M-Cl]⁺) |

| 97 | [C₂F₃Cl]⁺• | Fragment from C-C bond cleavage |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, often a prominent peak |

Tandem Mass Spectrometry (MS-MS)

Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique used for structural elucidation by analyzing the fragmentation of a specific, pre-selected ion. wikipedia.orgnationalmaglab.org The process involves multiple stages of mass analysis. In the first stage (MS1), an ion of interest (the precursor ion) is isolated from the mixture of ions generated by the source. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with neutral gas molecules. In the second stage (MS2), the resulting fragment ions (product ions) are mass-analyzed and detected. nationalmaglab.org

For this compound, an MS/MS experiment would typically involve isolating the molecular ion, [C₃ClF₅]⁺• (e.g., m/z 166), in the first mass analyzer. This isolated ion would then be fragmented, and the resulting product ions would be analyzed. This technique confirms the identity of the precursor ion by demonstrating that it breaks down into known, structurally relevant fragments. wikipedia.org This is particularly useful in complex mixtures where multiple compounds might share the same nominal mass. The product ion spectrum provides a higher degree of confidence in the compound's identification than a standard EI-MS spectrum alone.

A hypothetical product ion scan for the m/z 166 precursor ion of this compound is outlined below.

Table 2: Hypothetical Product Ion Scan of this compound (Precursor Ion: m/z 166)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Identity of Neutral Loss |

|---|---|---|---|

| 166 | 131 | 35 | Cl |

| 166 | 147 | 19 | F |

| 166 | 97 | 69 | CF₃ |

| 166 | 69 | 97 | C₂F₂Cl |

X-ray Based Techniques for Structural and Elemental Analysis

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is the principal technique for determining the atomic and molecular structure of a crystalline solid. The technique relies on the constructive interference of monochromatic X-rays that are scattered by the ordered, repeating arrangement of atoms within a crystal lattice. The resulting diffraction pattern is unique to the crystal structure of the material.

However, this compound is a gas or a low-boiling point liquid under standard conditions, meaning its molecules are in a disordered state and lack the long-range periodic order of a crystal lattice. Therefore, conventional XRD is not a suitable technique for determining its molecular structure. aps.orgaps.org While X-ray scattering can be performed on liquids, it produces broad, diffuse halos that provide information about average intermolecular distances rather than a precise intramolecular structure. nih.govrsc.orgresearchgate.net In principle, the structure of this compound could be determined by single-crystal XRD if the substance were crystallized at cryogenic temperatures, but no such structural data appears to be publicly available.

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.com The sample is irradiated with high-energy primary X-rays, which cause the ejection of core-shell electrons from atoms in the sample. To regain stability, electrons from higher energy orbitals fill the vacancies, releasing energy in the form of secondary (fluorescent) X-rays. The energy of these emitted X-rays is characteristic of the specific element from which they originated. horiba.com

XRF is well-suited for the elemental analysis of this compound. It can readily detect and quantify the presence of chlorine. rigaku.comosti.gov Fluorine, being a very light element, is more challenging to detect with standard XRF equipment due to its low-energy fluorescent X-rays, which are easily absorbed by the sample matrix and the detector window. However, modern XRF spectrometers equipped with specialized crystals and thin-window detectors can perform fluorine analysis. rigaku.com This technique would confirm the presence of carbon, fluorine, and chlorine in a sample, verifying its elemental makeup.

Table 3: Characteristic Kα X-ray Emission Energies for Elements in this compound

| Element | Atomic Number (Z) | Characteristic Emission Energy (Kα, keV) |

|---|---|---|

| Carbon (C) | 6 | 0.277 |

| Fluorine (F) | 9 | 0.677 |

| Chlorine (Cl) | 17 | 2.622 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information about elemental composition and, crucially, the chemical state and electronic state of the elements within a material. tib.eu The sample surface is irradiated by a beam of X-rays, which induces the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is unique to each element and is sensitive to the local chemical environment, an effect known as the "chemical shift." tib.eu

An XPS analysis of this compound would detect the presence of carbon, fluorine, and chlorine. More importantly, the high-resolution spectrum of the Carbon 1s (C 1s) region would be complex, showing multiple peaks corresponding to the different chemical environments of the carbon atoms in the molecule. libretexts.org The carbon atom bonded to the highly electronegative trifluoromethyl group (-CF₃) would exhibit a significant shift to higher binding energy compared to the carbons of the double bond. Similarly, carbons bonded to fluorine (=CF₂) and chlorine (=CCl-) would also show distinct chemical shifts. utl.pteag.comresearchgate.net This allows for the direct confirmation of the different functional groups within the molecule.

Table 4: Expected C 1s Binding Energy Ranges for Functional Groups in this compound

| Functional Group in C₃ClF₅ | Plausible Carbon Environment | Typical C 1s Binding Energy Range (eV) |

|---|---|---|

| -CF₃ | sp³ Carbon bonded to three F atoms | ~292 – 294 |

| =CF₂ | sp² Carbon bonded to two F atoms | ~290 – 292 |

| =CCl- | sp² Carbon bonded to one Cl atom | ~286 – 288 |

Advanced Chromatographic Separation Methods (e.g., GC-MS/MS)

The analysis of halogenated volatile organic compounds such as this compound in complex matrices necessitates highly selective and sensitive analytical techniques. Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a powerful tool for the trace-level detection and quantification of such compounds, offering significant advantages over conventional gas chromatography-mass spectrometry (GC-MS).

Gas chromatography is adept at separating volatile compounds like this compound from a mixture based on their physical and chemical properties as they interact with the stationary phase of the chromatographic column. However, in complex samples, co-elution with other matrix components can interfere with accurate identification and quantification. Tandem mass spectrometry helps to overcome this challenge by providing an additional dimension of separation and detection.

In a typical GC-MS/MS setup, the analyte eluting from the GC column is first ionized, commonly through electron ionization (EI). The resulting molecular ion and its fragments are then directed into the first mass analyzer (a quadrupole), which is set to isolate a specific ion, known as the precursor ion. For this compound, the molecular ion ([C₃ClF₅]⁺) or a prominent and characteristic fragment ion would be selected.

This isolated precursor ion is then passed into a collision cell, where it is fragmented further by collision with an inert gas, a process called collision-induced dissociation (CID). The resulting fragment ions, referred to as product ions, are unique to the structure of the precursor ion. The second mass analyzer is then used to select one or more of these specific product ions for detection. This process of selecting a precursor ion and then monitoring a specific product ion is known as multiple reaction monitoring (MRM).

The high selectivity of MRM significantly reduces background noise and matrix interference, leading to a much-improved signal-to-noise ratio and consequently lower detection limits compared to single-quadrupole GC-MS. This is particularly advantageous when analyzing for trace levels of this compound in environmental or biological samples.

Detailed Research Findings

While specific, detailed research findings on the GC-MS/MS analysis of this compound are not extensively published, the principles of the technique can be applied to predict a suitable analytical method. The fragmentation of halogenated alkenes in mass spectrometry typically involves the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of chlorine-35 and chlorine-37.

Likely fragmentation pathways would involve the loss of a chlorine atom or a trifluoromethyl group (CF₃), leading to the formation of stable carbocations. These primary fragment ions can then be used as precursor ions in an MS/MS experiment to generate further characteristic product ions. For instance, the loss of a chlorine atom from the molecular ion would result in a fragment that could be further dissociated in the collision cell to yield smaller fluorinated ions.

The following interactive data table illustrates a hypothetical, yet scientifically plausible, set of parameters for a GC-MS/MS method for the analysis of this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Proposed Transition |

|---|---|---|---|

| 166 | 131 | 10 | [C₃ClF₅]⁺ → [C₃F₅]⁺ + Cl |

| 166 | 97 | 15 | [C₃ClF₅]⁺ → [C₂F₃Cl]⁺ + CF₂ |

| 131 | 69 | 12 | [C₃F₅]⁺ → [CF₃]⁺ + C₂F₂ |

| 131 | 81 | 10 | [C₃F₅]⁺ → [C₂F₃]⁺ + CF₂ |

This table provides examples of potential MRM transitions that could be used for the selective detection of this compound. The choice of precursor and product ions, as well as the optimization of collision energies, would be critical steps in the development of a robust and validated GC-MS/MS method.

Theoretical and Computational Chemistry Studies

Computational Design of Fluorinated Compounds and Materials

Computational chemistry has emerged as a powerful tool in the rational design of novel fluorinated compounds and materials, offering insights that guide experimental synthesis and application. By leveraging quantum chemical calculations and molecular modeling, researchers can predict the viability of reaction pathways and tailor the molecular architecture of perfluorinated compounds to achieve desired properties. hokudai.ac.jpresearchgate.net This computational-first approach accelerates the discovery of new molecules by screening numerous potential reactions and structures in silico, thereby saving significant time and resources. hokudai.ac.jp

The process often begins with the computational exploration of reaction landscapes using methods like the artificial force induced reaction (AFIR) method. hokudai.ac.jp This allows for the simulation of reactions between various molecular fragments. For instance, the reaction of a difluorocarbene molecule with different small molecules containing double or triple bonds can be simulated to identify viable ring-forming reactions. hokudai.ac.jp Such computational screening can highlight promising pathways and identify potential undesired side reactions by comparing the transition state energies of competing reactions. hokudai.ac.jp This foresight enables chemists to strategically select starting materials that are more likely to lead to the desired product. hokudai.ac.jp

Molecular modeling also provides a theoretical framework for designing the specific structures of perfluorinated molecules, whether they are linear, branched, or cyclic. researchgate.net For compounds intended for specific applications, such as fire suppression, computational methods can be used to tailor their properties, including thermal stability and eco-friendliness. researchgate.net While direct computational design studies specifically targeting 2-Chloropentafluoropropene are not extensively documented in the provided literature, it stands as a key building block in the synthesis of more complex fluorinated molecules. The principles of computational design are directly applicable to reactions involving this compound, enabling the prediction of its reactivity and the properties of its derivatives.

Thermodynamic and Spectroscopic Property Predictions

Computational methods are crucial for predicting the thermodynamic and spectroscopic properties of molecules like this compound, providing valuable data where experimental measurements may be scarce or difficult to obtain. nih.govresearchgate.net These in silico predictions are based on fundamental principles of quantum mechanics and are essential for creating reference libraries for compound identification and characterization. nih.gov

Various computed properties for this compound are available through public databases, which are calculated using established computational chemistry software and methods. nih.gov For example, properties such as molecular weight, partition coefficient (XLogP3), and monoisotopic mass have been computed and are readily accessible. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 166.48 g/mol | Computed by PubChem 2.2 |

| XLogP3 | 2.4 | Computed by XLogP3 3.0 |

| Monoisotopic Mass | 165.9608685 Da | Computed by PubChem 2.2 |

| IUPAC Name | 2-chloro-1,1,3,3,3-pentafluoroprop-1-ene | Computed by Lexichem TK 2.7.0 |

| InChI | InChI=1S/C3ClF5/c4-1(2(5)6)3(7,8)9 | Computed by InChI 1.0.6 |

| InChIKey | YTCHAEAIYHLXBK-UHFFFAOYSA-N | Computed by InChI 1.0.6 |

| SMILES | C(=C(F)F)(C(F)(F)F)Cl | Depositor-Supplied |

Data sourced from PubChem. nih.gov

Spectroscopic property prediction, particularly NMR chemical shifts, is another significant area of computational study. Density Functional Theory (DFT) has proven to be a predictive tool for calculating 19F NMR spectra, which is invaluable for the structural determination of organofluorine compounds. unipd.it Although specific DFT calculations for this compound's NMR spectrum were not found in the provided results, the methodology is well-established for a wide range of fluorinated molecules. unipd.it

Furthermore, computational methods can predict properties relevant to mass spectrometry, such as collision cross-section (CCS) values. These values are useful for identifying compounds in complex mixtures. nih.gov For this compound, predicted CCS values have been calculated for various adducts. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 166.96814 | 118.7 |

| [M+Na]+ | 188.95008 | 128.5 |

| [M-H]- | 164.95358 | 113.1 |

| [M+NH4]+ | 183.99468 | 139.9 |

| [M+K]+ | 204.92402 | 125.5 |

| [M]+ | 165.96031 | 111.8 |

| [M]- | 165.96141 | 111.8 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

For thermodynamic properties, high-level theoretical methods like the G3 and G3X theories are employed to calculate heats of formation and other standard thermodynamic functions for halogenated compounds. researchgate.net These methods can yield results that are in close agreement with experimental values, providing reliable thermochemical data for compounds where such data is limited. researchgate.net These computational tools are essential for understanding the stability and reactivity of molecules like this compound. researchgate.net

Advanced Materials and Emerging Applications Research

Development of Next-Generation Fluoropolymers

2-Chloropentafluoropropene is a significant monomer in the field of polymer science, particularly for the creation of specialty fluoropolymers. These materials are sought after for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. researchgate.net The incorporation of 2-CPFP into polymer chains allows for the modification and enhancement of polymer properties.

It can be copolymerized with a variety of other fluorinated monomers, such as vinylidene fluoride (B91410) (VDF), hexafluoropropylene (HFP), tetrafluoroethylene (B6358150) (TFE), and chlorotrifluoroethylene (B8367) (CTFE). google.comgoogle.comgoogle.com The resulting copolymers and elastomers exhibit a range of desirable characteristics tailored for specific, demanding applications. For instance, fluoropolymers are used in seals, gaskets, and linings for high-temperature applications in the automotive and aerospace industries. epo.org The polymerization process can be carried out using various techniques, including aqueous emulsion polymerization, to produce these advanced materials. google.com

Table 1: Fluoropolymer Compositions Involving this compound and Their Applications

| Copolymer Composition | Key Properties | Representative Applications |

|---|---|---|

| Copolymers with VDF, HFP, TFE | High thermal and chemical resistance, elastomeric properties | Seals, gaskets, O-rings, hoses in aggressive chemical and high-temperature environments. google.comepo.org |

| Copolymers with CTFE | Excellent gas barrier properties, processability | Films, coatings, components for chemical processing industries. acs.org |

| Copolymers with fluorinated vinyl ethers | Modified flexibility and processing characteristics | Wire and cable insulation, specialty tubing. google.com |

Precursor in Fine Chemical and Pharmaceutical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. omicsonline.org This "fluorine effect" is widely exploited in the pharmaceutical and agrochemical industries to enhance metabolic stability, binding affinity, and bioavailability of active compounds. rsc.orgnih.gov this compound, as a readily available fluorinated C3 building block, serves as a valuable precursor in the synthesis of complex fluorinated molecules. cymitquimica.comadvancionsciences.com

Its chemical reactivity allows for various transformations to create intermediates for fine chemicals. For example, it can undergo reactions to form fluorinated heterocycles and other functionalized compounds that are key components in drug discovery. acs.org The presence of both chlorine and a double bond provides multiple reaction sites for synthetic chemists to build molecular complexity. advancionsciences.comacs.org While direct applications in final drug products are part of ongoing research, its role as a starting material is significant. nih.govunifiedpatents.com

Table 2: Synthetic Utility of this compound in Chemical Synthesis

| Reaction Type | Resulting Structure/Intermediate | Potential Application Area |

|---|---|---|

| Epoxidation | (Chlorodifluoromethyl)trifluorooxirane | Intermediate for fluorinated heterocycles and alcohols. researchgate.net |

| Nucleophilic Substitution | Introduction of various functional groups | Building blocks for pharmaceuticals and agrochemicals. acs.org |

| Cycloaddition Reactions | Formation of fluorinated cyclic systems | Synthesis of novel scaffolds for medicinal chemistry. |

Advanced Membrane Technologies for Gas Separation and Water Treatment

Fluoropolymers possess a unique combination of properties that make them ideal for membrane applications, including exceptional chemical resistance, thermal stability, and low surface energy, which imparts anti-fouling characteristics. acs.orgresearchgate.net Polymers derived from monomers like 2-CPFP contribute to the development of advanced membranes used in critical separation processes. These membranes are employed in harsh environments where other polymeric materials would fail, such as in aggressive chemical filtration, gas separation at high temperatures, and demanding water treatment applications. researchgate.net

The high fluorine content in these polymers results in low moisture absorption and superior resistance to hydrocarbons, acids, and bases. acs.org For instance, poly(chlorotrifluoroethylene) (PCTFE), a related fluoropolymer, is known for being one of the best gas barrier materials. acs.org Copolymers incorporating 2-CPFP can be engineered to optimize properties like pore size, permeability, and selectivity for specific separation tasks, from purifying industrial gases to advanced water purification systems.

Research into Novel Refrigerant Blends and Alternatives (Chemical Aspects)

The refrigeration and air-conditioning industry is undergoing a significant transition away from hydrofluorocarbons (HFCs) with high global warming potential (GWP). epa.gov This has spurred intensive research into new refrigerant fluids, including hydrofluoroolefins (HFOs) and blends thereof. unep.orgnih.gov this compound, identified by the refrigerant number R-1215xc, is a compound of interest in this field. cymitquimica.com Its unsaturated nature (presence of a double bond) generally leads to a much shorter atmospheric lifetime compared to saturated HFCs, resulting in a lower GWP.

Research focuses on the thermophysical properties, stability, and compatibility of new refrigerant candidates and their blends. sci-hub.segoogle.com The chemical structure of 2-CPFP makes it a potential component in new refrigerant mixtures or a starting material for the synthesis of next-generation HFOs. google.com The goal is to develop alternatives that not only have a reduced environmental impact but also meet stringent performance and safety requirements for various cooling and heating applications. ccacoalition.org

Table 3: Chemical Profile of this compound as a Refrigerant Candidate

| Property | Value/Characteristic | Significance in Refrigeration |

|---|---|---|

| Chemical Formula | C3ClF5 | Defines molecular weight and basic properties. nih.gov |

| ASHRAE Number | R-1215xc | Standardized designation for refrigerants. cymitquimica.comwikipedia.org |